Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)-
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Overview
Description
Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)-: is an organic compound with the molecular formula C22H39NO and a molecular weight of 333.55 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a long-chain fatty acid derivative, specifically 9,12-octadecadienyl.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- typically involves the reaction of pyrrolidine with a suitable fatty acid derivative. One common method is the acylation of pyrrolidine with 9,12-octadecadienoic acid chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: N-substituted pyrrolidines.
Scientific Research Applications
Chemistry: Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used to study the interactions of fatty acid derivatives with proteins and enzymes. It may also serve as a model compound for investigating the metabolism of long-chain fatty acids .
Medicine: The compound’s ability to interact with biological membranes and proteins makes it a candidate for drug delivery systems or as a pharmacophore in drug design .
Industry: In the industrial sector, Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- can be used in the production of specialty chemicals, lubricants, and surfactants. Its properties make it suitable for applications requiring long-chain fatty acid derivatives .
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s long-chain fatty acid moiety allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the pyrrolidine ring can interact with specific protein sites, modulating their activity .
Comparison with Similar Compounds
- Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)-
- Pyrrolidine, 1-(1-oxooctadecyl)-
- Pyrrolidine, 1-(1-oxo-9-octadecynyl)-
Comparison: Pyrrolidine, 1-(1-oxo-9,12-octadecadienyl)- is unique due to the presence of two conjugated double bonds in the octadecadienyl chain. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)- has double bonds at different positions, leading to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C22H39NO |
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Molecular Weight |
333.6 g/mol |
IUPAC Name |
(9E,12E)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6+,10-9+ |
InChI Key |
RLJFUUUSNKIMQJ-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)N1CCCC1 |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1 |
Origin of Product |
United States |
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